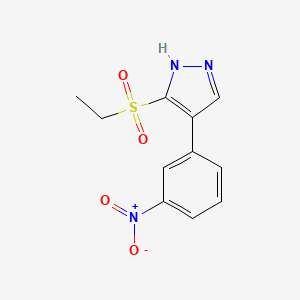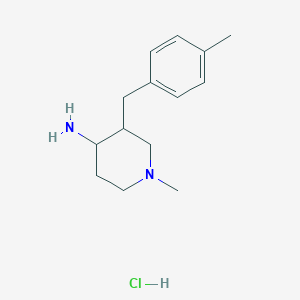![molecular formula C9H9N3O3 B11779958 Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring The presence of a methoxy group at the 6-position and a carboxylate ester at the 2-position further defines its chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide (NaOH). This reaction is carried out under ambient, aqueous, and metal-free conditions, resulting in high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to other functional groups.
Substitution: The methoxy group at the 6-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism of action of methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but with a pyridine ring instead of a pyridazine ring.
Imidazo[1,2-b]pyridazine: This is a closely related compound without the methoxy group at the 6-position.
Imidazo[1,2-a]pyrazine: This compound has a pyrazine ring fused to the imidazole ring, differing in the nitrogen atom positions.
Uniqueness
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester, which can influence its reactivity and interactions with biological targets. These functional groups can also be modified to create derivatives with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-14-8-4-3-7-10-6(9(13)15-2)5-12(7)11-8/h3-5H,1-2H3 |
Clave InChI |
LGXGZKKGYMKTLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN2C=C(N=C2C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)






![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
